
Potassium 1,3-dioxoisoindolin-2-ide-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 1,3-dioxoisoindolin-2-ide-15N is a nitrogen-15 labeled derivative of Potassium 1,3-dioxoisoindolin-2-ide. This compound is primarily used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and tracing applications. The compound has a molecular formula of C8H5K15NO2 and a molecular weight of 187.22 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 1,3-dioxoisoindolin-2-ide-15N typically involves the incorporation of nitrogen-15 into the parent compound, Potassium 1,3-dioxoisoindolin-2-ide. One common method includes the reaction of phthalimide with potassium hydroxide in the presence of a nitrogen-15 source. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures (40-120°C) for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of nitrogen-15. The final product is purified through filtration and recrystallization to achieve a purity of over 98% .
Análisis De Reacciones Químicas
Types of Reactions: Potassium 1,3-dioxoisoindolin-2-ide-15N undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the potassium ion is replaced by other cations.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and other electrophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Potassium 1,3-dioxoisoindolin-2-ide-15N is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of nitrogen-containing drugs.
Industry: Applied in the synthesis of labeled compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of Potassium 1,3-dioxoisoindolin-2-ide-15N involves its role as a stable isotope tracer. The nitrogen-15 label allows researchers to track the compound’s incorporation and transformation in various chemical and biological processes. This helps in understanding reaction pathways, metabolic routes, and the behavior of nitrogen-containing compounds in different environments .
Comparación Con Compuestos Similares
Potassium 1,3-dioxoisoindolin-2-ide: The non-labeled version of the compound.
Potassium phthalimide: Another potassium salt with similar structural features.
Uniqueness: The primary uniqueness of Potassium 1,3-dioxoisoindolin-2-ide-15N lies in its nitrogen-15 labeling, which provides distinct advantages in tracing and analytical applications. This makes it more valuable in research settings compared to its non-labeled counterparts .
Propiedades
Fórmula molecular |
C8H5KNO2 |
|---|---|
Peso molecular |
187.22 g/mol |
InChI |
InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/i9+1; |
Clave InChI |
BYXYCUABYHCYLY-DLBIPZKSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)[15NH]C2=O.[K] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC2=O.[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


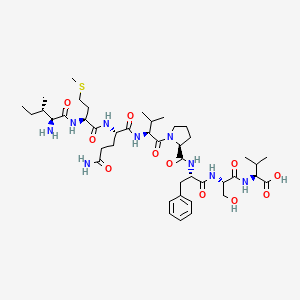
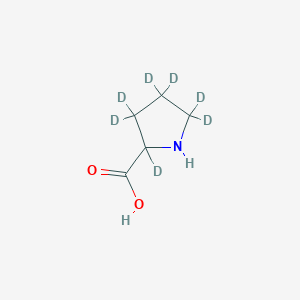
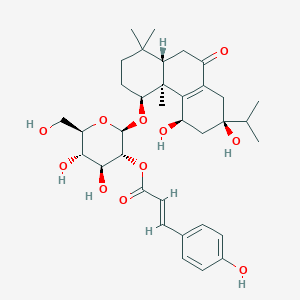
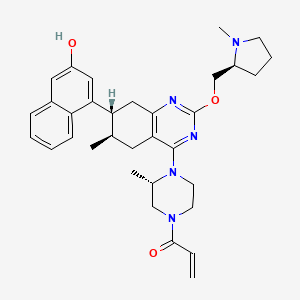


![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)
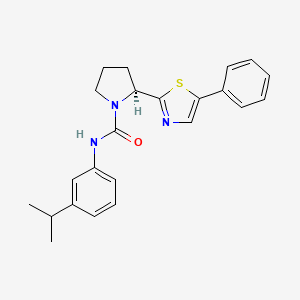
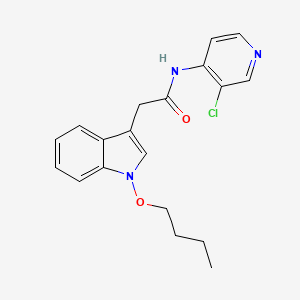
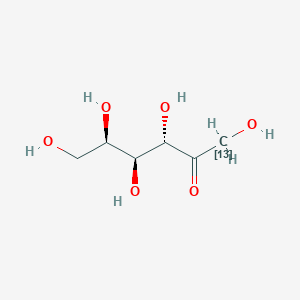
![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)



